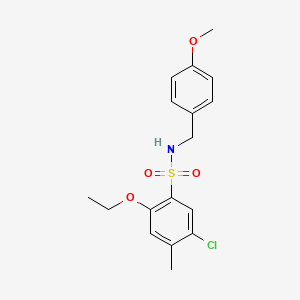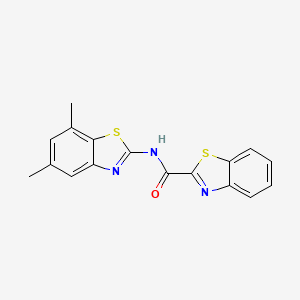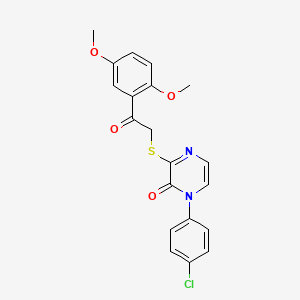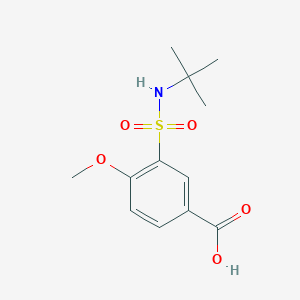
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as CM-272, is a sulfonamide-based compound that has been investigated for its potential as a therapeutic agent. This compound has been found to possess various biological activities including anti-inflammatory, antitumor, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antibacterial activity. In addition, this compound has been found to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. In addition, the development of more soluble derivatives of this compound may be a promising direction for future research.
Métodos De Síntesis
The synthesis of 5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of triethylamine. The resulting product is then reacted with sodium hydride and 2-chloroethanol to yield this compound. The synthesis of this compound has been reported in several research articles.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been investigated for its antitumor activity and has been found to induce apoptosis in cancer cells. In addition, this compound has shown antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-23-16-9-12(2)15(18)10-17(16)24(20,21)19-11-13-5-7-14(22-3)8-6-13/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWNRQWUAQSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)
